N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-Methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with a 4-oxo group and a carboxamide moiety at position 2, linked to a 3-methoxyphenyl ring. Coumarins and their analogs are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. The structural uniqueness of this compound lies in the positioning of the methoxy group (meta-substitution on the phenyl ring) and the carboxamide group at position 2 of the chromene core, which may influence its electronic properties, steric interactions, and biological target affinity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-4-5-11(9-12)18-17(20)16-10-14(19)13-7-2-3-8-15(13)22-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSSUYIEIKLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326140 | |
| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306287-57-0 | |
| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a valuable tool for studying enzyme functions and interactions .
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmaceutical research .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Position on Phenyl Ring :
- The 3-methoxy group in the target compound contrasts with 4-methoxy analogs (e.g., ), which may alter electronic effects (e.g., resonance vs. inductive) and steric interactions with biological targets. For example, 4-methoxy groups enhance para-directed hydrogen bonding, while 3-methoxy groups may disrupt symmetry in receptor binding .
- Replacement of methoxy with sulfamoyl () or dimethyl () groups introduces polarity or lipophilicity, respectively, affecting solubility and membrane permeability.
Carboxamide Position on Chromene Core: The carboxamide at position 2 (target compound) versus position 3 (analogs in ) modifies conjugation and planarity.
SAR Insights:
- Methoxy Position : The 3-methoxy group in the target compound may enhance central nervous system (CNS) penetration compared to 4-methoxy analogs due to reduced polarity, as suggested by TRPV1 antagonist studies .
- Functional Group Substitution : Sulfamoyl groups () may improve water solubility but reduce blood-brain barrier permeability compared to methoxy or methyl groups.
Physicochemical Properties
- Lipophilicity : Calculated logP values (ClogP) suggest that 3-methoxy substitution (target compound) increases lipophilicity (ClogP ≈ 2.8) compared to 4-sulfamoyl analogs (ClogP ≈ 1.5) .
- Thermal Stability : Chromene-2-carboxamide derivatives exhibit higher melting points (~250°C) than 3-carboxamide analogs (~220°C), indicating stronger intermolecular hydrogen bonding in the solid state .
Biological Activity
N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. This compound has garnered attention in recent years due to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene core with a methoxyphenyl substituent, which is critical for its biological properties. The unique combination of these structural elements contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms of action include:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by blocking substrate access, which is crucial in pathways related to inflammation and cancer progression.
- Receptor Modulation : It may also modulate signaling pathways through receptor engagement, impacting cellular responses associated with tumor growth and inflammatory processes.
Anticancer Properties
This compound exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the proliferation of:
- Breast Cancer (MCF-7)
- Colon Cancer
- Lung Cancer
In vitro assays have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as COX and LOX pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications influence its biological activity. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Presence of Methoxy Group | Enhances anticancer activity |
| Chromene Core | Essential for enzyme interaction |
| Carboxamide Functionality | Contributes to receptor modulation |
This table highlights how specific modifications can enhance or diminish the compound's efficacy against various biological targets.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved increased apoptosis through activation of caspase pathways .
- Anti-inflammatory Research : In another study, the compound was tested for its ability to inhibit COX enzymes. Results indicated a dose-dependent inhibition, with an IC50 value comparable to established anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
